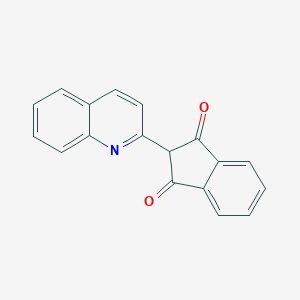





















|
REACTION_CXSMILES
|
C(O)(=O)C1C=CC=CC=1.[C:10]1(=[O:20])[O:15][C:13](=O)[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[N:21]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][C:22]=1[CH3:23].[OH-].[Na+].[OH-].[K+]>O>[CH:28]1[CH:27]=[C:26]2[CH:25]=[CH:24][C:22]([CH:23]3[C:10](=[O:20])[C:11]4[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:13]3=[O:15])=[N:21][C:31]2=[CH:30][CH:29]=1 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
raw materials
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
( 5 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 (± 15) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 to 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
molten at a temperature of at least 130° C.
|
|
Type
|
CUSTOM
|
|
Details
|
In this reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the termination point of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After the termination of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to 130 to 150° C
|
|
Type
|
CUSTOM
|
|
Details
|
the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration
|
|
Type
|
WASH
|
|
Details
|
Then, washing
|
|
Type
|
CUSTOM
|
|
Details
|
by drying
|


Reaction Time |
5.5 (± 2.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |